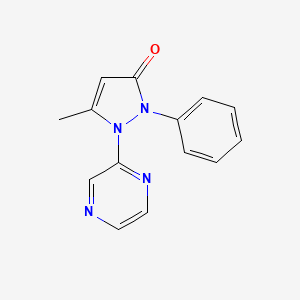

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Description

Properties

Molecular Formula |

C14H12N4O |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-methyl-2-phenyl-1-pyrazin-2-ylpyrazol-3-one |

InChI |

InChI=1S/C14H12N4O/c1-11-9-14(19)18(12-5-3-2-4-6-12)17(11)13-10-15-7-8-16-13/h2-10H,1H3 |

InChI Key |

HCYUOILSCGNNEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1C2=NC=CN=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound with a pyrazole ring fused to a pyrazine moiety. It has gained interest in medicinal chemistry because of its diverse biological activities.

Chemical Structure and Synthesis

The compound's structure includes a pyrazole ring fused with a pyrazine moiety, giving it unique chemical properties. The synthesis commonly involves cyclizing 2-phenylhydrazine with 2-pyrazinecarboxylic acid under controlled conditions, often using dehydrating agents like phosphorus oxychloride (POCl₃).

Chemical Reactions

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can undergo different chemical reactions:

- Oxidation Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

- Reduction Can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

- Substitution Using halogenating agents, nucleophiles like amines, or thiols.

The resulting products from these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity in recent studies. It has been evaluated against various bacterial strains, showing minimum inhibitory concentrations (MIC) that indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The growth inhibition values (GI₅₀) were reported to be in the low micromolar range, suggesting potent anticancer activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, it has shown IC₅₀ values in the nanomolar range for p38 MAPK inhibition, which is crucial in inflammatory responses.

- Receptor Modulation It may modulate receptor functions by binding to active sites, thereby altering cellular signaling pathways that lead to apoptosis in cancer cells.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

- Molecular Formula : C₁₃H₁₂N₄O

- Molecular Weight : 244.27 g/mol

- CAS Registry Number : 2060025-25-2 .

- Synonyms: 5-Methyl-2-phenylpyrazol-3-one, 1-Phenyl-3-methyl-2-pyrazolin-5-one .

Structural Features :

The compound belongs to the pyrazolone family, characterized by a five-membered lactam ring. Key substituents include:

- A methyl group at position 3.

- A phenyl group at position 2.

- A pyrazinyl moiety at position 1.

Crystallographic Insights :

Co-crystallization studies reveal its ability to form zwitterionic tautomers in the solid state, stabilized by intermolecular hydrogen bonds and π-π interactions . Hirshfeld surface analysis highlights the dominance of H-bonding (N–H···O) and van der Waals interactions in its crystal packing .

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Effects on Solubility: The cyclohexyl analog (258.32 g/mol) exhibits reduced aqueous solubility compared to the target compound due to steric hindrance . The amino-substituted derivative (176.17 g/mol) shows improved solubility in polar solvents, attributed to its -NH₂ group .

Biological Activity: Pyrazolone derivatives with pyridinyl or pyrazinyl groups (e.g., target compound) are often explored as kinase inhibitors or anti-inflammatory agents . The phenolic analog (C₁₆H₁₄N₂O) may exhibit antioxidant properties due to its -OH group .

Tautomerism and Crystallinity :

- The target compound’s zwitterionic tautomerism is unique among analogs, influencing its solid-state stability and intermolecular interactions .

- In contrast, the isopropyl-substituted analog (C₁₁H₁₄N₄O) lacks tautomeric flexibility due to its aliphatic substituent .

Synthetic Accessibility: Most analogs are synthesized via cyclocondensation of hydrazines with β-ketoesters or enones, often in dioxane or ethanol under reflux . The pyrazinyl moiety in the target compound is introduced via nucleophilic substitution or cross-coupling reactions .

Biological Activity

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyrazine moiety, which contributes to its unique chemical properties. The synthesis typically involves the cyclization of 2-phenylhydrazine with 2-pyrazinecarboxylic acid under controlled conditions, often using dehydrating agents like phosphorus oxychloride (POCl₃) .

Antimicrobial Properties

Recent studies have demonstrated that 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one exhibits significant antimicrobial activity. For instance, it was evaluated against various bacterial strains, showing minimum inhibitory concentrations (MIC) that indicate moderate to strong activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The growth inhibition values (GI₅₀) were reported to be in the low micromolar range, suggesting potent anticancer activity .

The biological activity of 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, it has shown IC₅₀ values in the nanomolar range for p38 MAPK inhibition, which is crucial in inflammatory responses .

- Receptor Modulation : It may modulate receptor functions by binding to active sites, thereby altering cellular signaling pathways that lead to apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Cell Line | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | HepG2 | 3.25 mg/mL | Cytotoxicity |

| Wei et al. | A549 | 26 µM | Growth inhibition |

| Xia et al. | NCI-H460 | 49.85 µM | Induction of apoptosis |

| Zheng et al. | A549 | 0.71 µM | Inhibition of lung cancer |

These findings illustrate the compound's potential as a therapeutic agent in treating various cancers and infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or enones. For example, phenylhydrazine reacts with ethyl acetoacetate under acidic reflux (e.g., acetic acid) to form the pyrazolone core. Subsequent functionalization with pyrazine derivatives may involve nucleophilic substitution or coupling reactions. Optimization includes adjusting solvent polarity (ethanol, dioxane), temperature (reflux at 80–100°C), and catalysts (triethylamine for deprotonation) to improve yields .

- Key Data : Yields range from 60–85% depending on stoichiometric ratios and purification methods (recrystallization vs. chromatography) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- NMR (¹H/¹³C) to verify substituent positions and ring tautomerism.

- IR spectroscopy to confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH groups.

- X-ray crystallography for absolute configuration validation, particularly to resolve dihydro-pyrazol-3-one ring puckering and substituent orientation .

Q. What preliminary biological screening approaches are used for pyrazolone derivatives?

- Methodological Answer : In vitro assays for antimicrobial, anti-inflammatory, or analgesic activity are common. For instance:

- Antibacterial : Disk diffusion against E. coli and S. aureus with MIC values.

- Anti-inflammatory : COX-2 inhibition assays.

- Analgesic : Tail-flick or hot-plate tests in rodent models.

Advanced Research Questions

Q. How do solvent polarity and pH influence tautomeric equilibria in dihydro-pyrazol-3-one systems?

- Methodological Answer : Tautomerism (keto-enol or ring-chain) is probed via:

- UV-Vis spectroscopy : Monitoring absorbance shifts (e.g., 250–300 nm) in solvents like DMSO (polar) vs. toluene (nonpolar).

- pH-dependent NMR : Titration experiments in D₂O/CD₃OD to track NH/OH proton exchange.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazolones?

- Methodological Answer :

- Dynamic NMR : Resolves slow-exchange tautomers by variable-temperature studies.

- DFT calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental IR/¹³C NMR shifts to assign configurations.

- Crystallographic refinement : Resolve ambiguities in substituent orientation (e.g., pyrazine ring tilt angles) .

Q. How does the pyrazine moiety influence pharmacological activity compared to other heterocycles?

- Methodological Answer :

- SAR Studies : Replace pyrazine with pyridine or triazole and compare bioactivity. shows pyrazine-containing analogs exhibit higher antibacterial potency due to improved hydrogen bonding with bacterial enzymes .

- Molecular Docking : Pyrazine’s nitrogen atoms may form π-π stacking or coordinate metal ions in enzyme active sites (e.g., metalloproteases) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

- Methodological Answer :

- Chiral Catalysts : Use of (R)-BINOL or Evans auxiliaries for asymmetric synthesis.

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Case Study : details a chiral piperidine derivative synthesis, emphasizing stereochemical control via chiral pool starting materials .

Key Challenges and Future Directions

- Synthetic Scalability : Multi-step routes (e.g., ) require optimization for gram-scale production.

- Biological Selectivity : Pyrazine derivatives may off-target kinase enzymes; proteome-wide profiling is recommended.

- Computational Modeling : MD simulations to predict metabolic stability and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.